Butyl 1,3-benzodioxol-5-ylcarbamate
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Overview
Description
Butyl 1,3-benzodioxol-5-ylcarbamate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.258 g/mol . It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 1,3-benzodioxol-5-ylcarbamate typically involves the reaction of 1,3-benzodioxole with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyl 1,3-benzodioxol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Butyl 1,3-benzodioxol-5-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of butyl 1,3-benzodioxol-5-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another carbamate derivative with similar chemical properties.
tert-Butyl N-(1,3-benzodioxol-5-yl)carbamate: A closely related compound with a similar structure.
Uniqueness
Butyl 1,3-benzodioxol-5-ylcarbamate is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
butyl N-(1,3-benzodioxol-5-yl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-6-15-12(14)13-9-4-5-10-11(7-9)17-8-16-10/h4-5,7H,2-3,6,8H2,1H3,(H,13,14) |
InChI Key |
DBEHLLRESYVTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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